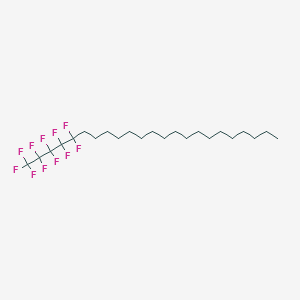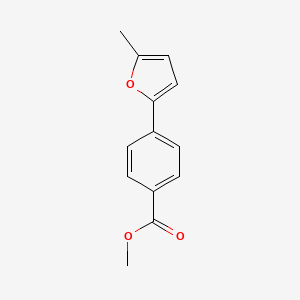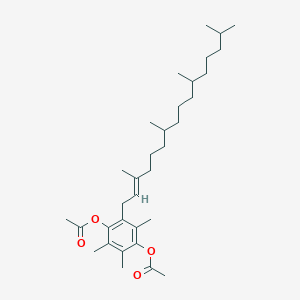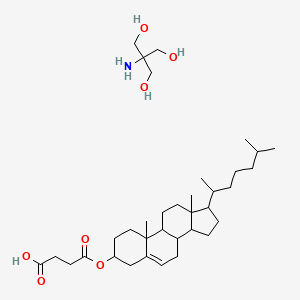
UDP-6-Azido-6-deoxy-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-6-Azido-6-deoxy-D-galactose is a modified sugar nucleotide where the primary hydroxyl group at the sixth position of D-galactose is replaced with an azide group. This compound is an analogue of UDP-Galactose and is used extensively in biochemical and molecular research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-6-Azido-6-deoxy-D-galactose involves multiple enzymatic steps. The process typically starts with the modification of enzymes such as galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase to accommodate azido-functionalized substrates. These enzymes are then used to convert 6-azido-6-deoxy-D-galactose-1-phosphate into this compound .
Industrial Production Methods
Industrial production of this compound is achieved through coupled enzymatic reactions using modified enzymes. These reactions can yield high conversion rates, making the process efficient for large-scale production. The use of enzyme variants such as GalK-E37S, GalU-D133V, and LgtC-Q187S has been shown to significantly increase the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
UDP-6-Azido-6-deoxy-D-galactose primarily undergoes substitution reactions due to the presence of the azide group. The azide group can participate in bio-orthogonal click chemistry reactions, making it a valuable tool for labeling and modifying biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper catalysts for click chemistry reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the sugar nucleotide .
Major Products Formed
The major products formed from reactions involving this compound are azido-functionalized biomolecules. These products are used in various applications, including bioimaging and the study of glycosphingolipids .
Scientific Research Applications
UDP-6-Azido-6-deoxy-D-galactose has a wide range of applications in scientific research:
Mechanism of Action
UDP-6-Azido-6-deoxy-D-galactose acts as a galactosyl-donor in glycosylation reactions. The azide group allows for bio-orthogonal click chemistry, enabling the specific labeling and modification of biomolecules without interfering with natural biological processes. This makes it a powerful tool for studying glycosylation and its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
UDP-6-Azido-6-deoxy-D-glucose: Similar in structure but with a glucose moiety instead of galactose.
UDP-6-Azido-6-deoxy-N-acetyl-D-galactosamine: Contains an N-acetyl group in addition to the azide.
Uniqueness
UDP-6-Azido-6-deoxy-D-galactose is unique due to its specific use as a galactosyl-donor in glycosylation reactions. Its ability to participate in click chemistry makes it particularly valuable for bioimaging and the study of glycosphingolipids .
Properties
IUPAC Name |
[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUUMDTTUVTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)


![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)





![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)



